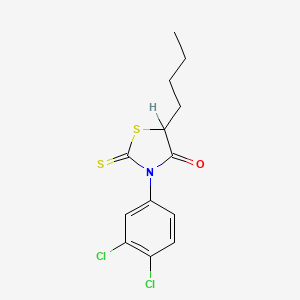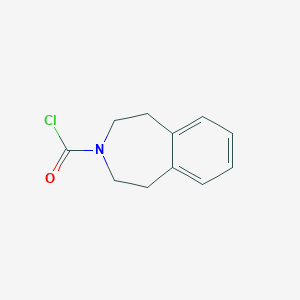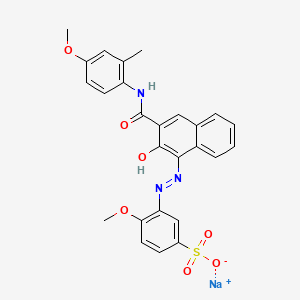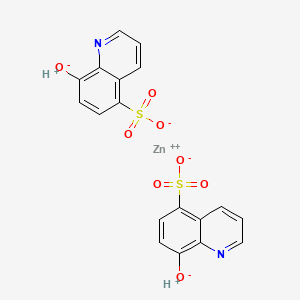
Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- is a coordination compound that features zinc as the central metal ion coordinated to two 5-sulfo-8-quinolinolato ligands. This compound is known for its unique chemical properties and applications in various fields, including materials science and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- typically involves the reaction of zinc salts with 5-sulfo-8-quinolinolato ligands under controlled conditions. One common method includes dissolving zinc acetate in a suitable solvent, followed by the addition of 5-sulfo-8-quinolinolato ligands. The reaction mixture is then stirred and heated to facilitate the formation of the coordination complex.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form.
Types of Reactions:
Oxidation: Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- can undergo oxidation reactions, where the zinc ion may change its oxidation state.
Reduction: The compound can also participate in reduction reactions, where the zinc ion is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 5-sulfo-8-quinolinolato ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Elevated temperatures, presence of competing ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while reduction may produce elemental zinc.
科学研究应用
Chemistry: Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- is used as a precursor in the synthesis of other coordination compounds and materials with specific electronic and optical properties.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a fluorescent probe for detecting zinc ions in biological systems.
Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting zinc-dependent enzymes.
Industry: In the industrial sector, Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its luminescent properties .
作用机制
The mechanism of action of Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- involves its interaction with zinc-binding sites in target molecules. The compound can chelate zinc ions, affecting the function of zinc-dependent enzymes and proteins. This chelation can inhibit enzyme activity or alter protein conformation, leading to various biological effects.
相似化合物的比较
Zinc(II), bis(8-hydroxyquinolinato): Similar in structure but lacks the sulfo group, affecting its solubility and reactivity.
Copper(II), bis(8-quinolinolato): Contains copper instead of zinc, leading to different electronic and catalytic properties.
Uniqueness: Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- is unique due to the presence of the sulfo group, which enhances its solubility in aqueous solutions and its ability to participate in specific chemical reactions .
属性
CAS 编号 |
14494-69-0 |
|---|---|
分子式 |
C18H12N2O8S2Zn |
分子量 |
513.8 g/mol |
IUPAC 名称 |
zinc;hydron;8-oxidoquinoline-5-sulfonate |
InChI |
InChI=1S/2C9H7NO4S.Zn/c2*11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;/h2*1-5,11H,(H,12,13,14);/q;;+2/p-2 |
InChI 键 |
RRMHYLZMKFYSRT-UHFFFAOYSA-L |
规范 SMILES |
[H+].[H+].C1=CC2=C(C=CC(=C2N=C1)[O-])S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[O-])S(=O)(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B14706273.png)

![Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate](/img/structure/B14706278.png)
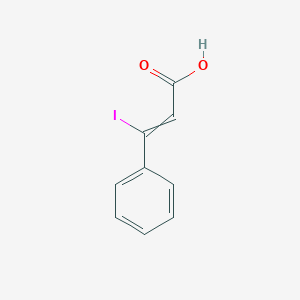


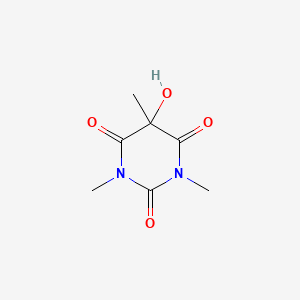

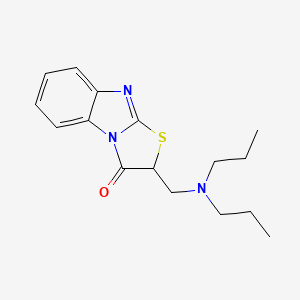
![4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14706334.png)
